8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one
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Overview
Description
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one is a complex organic compound known for its unique structure and properties. It is a synthetic ketone fragrance used in various applications, including perfumes, cosmetics, and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one typically involves a Diels-Alder reaction. This reaction is carried out using myrcene and 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used as a fragrance ingredient in perfumes, cosmetics, and household products.
Mechanism of Action
The mechanism of action of 8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one involves its interaction with specific molecular targets and pathways. It is known to bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic fragrance. Additionally, its potential biological activity may involve interactions with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Iso E Super: A synthetic ketone fragrance with a similar structure and odor profile.
Vertofix Coeur: Another synthetic fragrance with comparable properties.
Amberonne: Known for its woody and amber-like scent.
Uniqueness
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one stands out due to its unique pentacyclic structure, which imparts distinct olfactory properties and stability. Its versatility in various chemical reactions and applications further highlights its uniqueness .
Properties
CAS No. |
4412-75-3 |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-19(26-20(2,3)27-23)11-18-16-7-6-14-10-15(25)12-21(14,4)17(16)8-9-22(18,23)5/h10,16-19H,6-9,11-12H2,1-5H3 |
InChI Key |
ORRQISFHANOREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CC45C)C)OC(O2)(C)C |
Origin of Product |
United States |
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